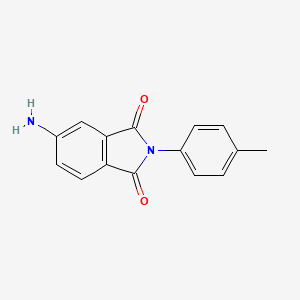

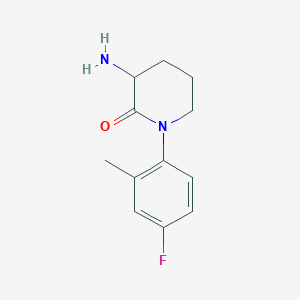

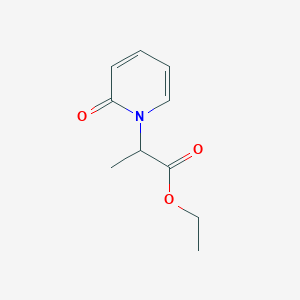

![molecular formula C18H17N3O2 B2998145 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-30-4](/img/structure/B2998145.png)

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Structural Modifications and Supramolecular Aggregation

Compounds structurally related to 7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have been studied for their supramolecular aggregation properties. Research demonstrates that varying substituents in the molecular scaffold can significantly alter the intermolecular interaction patterns, which are controlled by various weak interactions. Such understanding is crucial in the design of new molecular structures for diverse applications (Nagarajaiah & Begum, 2014).

Syntheses and Properties of Pyrido-pyrimidines

Studies on pyrido-pyrimidines, which are chemically related to the compound , focus on their synthesis and properties. The research involves the preparation of various derivatives and analyzing their structures and characteristics, contributing to the understanding of this class of compounds and their potential applications (Gelling & Wibberley, 1969).

Chemical Modifications for Optimizing Biological Properties

Chemical modifications of the pyrido-pyrimidine nucleus, similar to the compound of interest, have been explored to optimize biological properties. These studies are significant in the development of new pharmaceuticals and therapeutic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Regioselective Synthesis

Research has been conducted on the regioselective synthesis of pyrazolo-pyrimidine derivatives. This work is essential for the development of specific and targeted synthetic routes, facilitating the production of compounds with desired properties for various scientific applications (Drev et al., 2014).

Synthesis of New Derivatives

Ongoing research includes the synthesis of new pyrido-pyrimidinone and oxazine derivatives. This area is significant for expanding the chemical space and discovering compounds with novel properties and potential applications (Komkov et al., 2021).

Mechanism of Action

Target of Action

The primary targets of the compound “7-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and understand the broader impact of this compound on cellular functions.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action . Without this information, it’s difficult to predict the specific results of its action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name |

7-methyl-4-oxo-N-(1-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-8-9-16-19-10-15(18(23)21(16)11-12)17(22)20-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEZCSYDYHSCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC(C)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

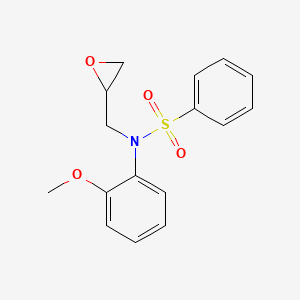

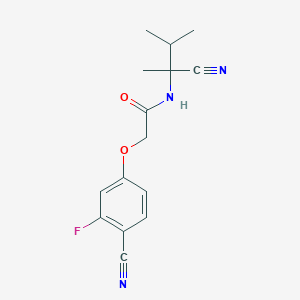

![4-(4-chlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2998064.png)

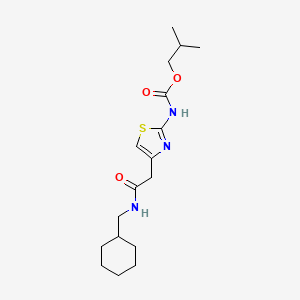

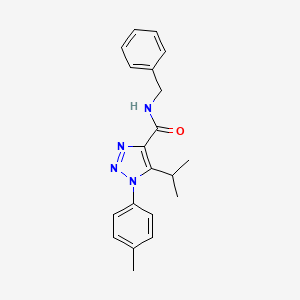

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide](/img/structure/B2998067.png)

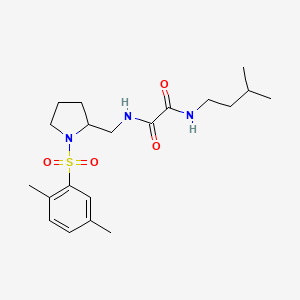

![N-butan-2-yl-2-(cyanomethyl)-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2998071.png)

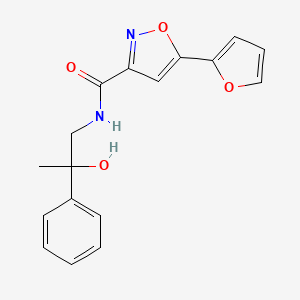

![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)